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Compound of Interest

Compound Name: Envonalkib

Cat. No.: B10827855 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing

Envonalkib dosage to minimize off-target effects during preclinical and clinical research.

Troubleshooting Guide: Unexpected Phenotypes or
Toxicity
Researchers observing unexpected cellular phenotypes or toxicity in their experiments with

Envonalkib can refer to the following guide to troubleshoot potential off-target effects.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10827855?utm_src=pdf-interest
https://www.benchchem.com/product/b10827855?utm_src=pdf-body
https://www.benchchem.com/product/b10827855?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observed Issue
Potential Cause (On-

Target)

Potential Cause (Off-

Target)

Recommended

Action

Reduced cell viability

in non-ALK/ROS1/c-

Met expressing cell

lines

Unlikely if cell lines

are confirmed

negative for on-target

kinases.

Inhibition of essential

kinases other than

ALK, ROS1, or c-Met.

1. Confirm the

absence of ALK,

ROS1, and c-Met

expression and

activation in your cell

line via Western blot

or RT-PCR.2. Perform

a dose-response

curve to determine the

GI50 (concentration

for 50% growth

inhibition) and

compare it to the IC50

for on-target

kinases.3. If GI50 is

significantly higher

than the on-target

IC50, consider

performing a kinome-

wide selectivity

profiling assay to

identify potential off-

target kinases.

Unexpected changes

in signaling pathways

unrelated to

ALK/ROS1/c-Met

Downstream effects of

inhibiting

ALK/ROS1/c-Met

signaling.

Inhibition of kinases in

other signaling

pathways.

1. Map the observed

signaling changes to

known downstream

pathways of ALK,

ROS1, and c-Met.2. If

the pathway is

unrelated, perform a

phospho-kinase array

to identify

unexpectedly

modulated
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pathways.3. Correlate

findings with a kinase

selectivity profile to

identify potential off-

target kinases

responsible for the

observed pathway

modulation.

In vivo toxicity at

doses expected to be

well-tolerated

On-target toxicity in

tissues with

physiological

expression of ALK,

ROS1, or c-Met.

Inhibition of off-target

kinases crucial for

normal physiological

functions.

1. Review preclinical

and clinical safety

data for known on-

target toxicities.2.

Consider reducing the

dose to the lowest

effective concentration

based on in vitro

potency.3. If toxicity

persists, investigate

potential off-target

effects through tissue-

specific kinase

expression analysis

and correlation with a

kinome scan.

Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target
activities of Envonalkib?
Envonalkib is a potent tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase

(ALK), ROS1, and c-Met.[1] Preclinical data has demonstrated its high potency against wild-

type ALK and certain ALK resistance mutations.
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Target IC50 (nM)

ALK (wild-type) 1.96

ALK (L1196M mutation) 35.1

ALK (G1269S mutation) 61.3

IC50 values represent the concentration of Envonalkib required to inhibit 50% of the kinase

activity in vitro.

While a comprehensive public kinase selectivity profile is not available, as a multi-targeted TKI,

Envonalkib may inhibit other kinases at higher concentrations, which could contribute to off-

target effects.

Q2: What are the common adverse events observed with
Envonalkib in clinical trials, and how can they be
managed in a research setting?
In a phase III clinical trial, treatment-related adverse events (TRAEs) were observed in a

significant number of participants.[2][3] The most common grade 1-2 TRAEs reported in the

first-in-human phase I study were vomiting (79.3%), diarrhea (76.1%), and nausea (68.2%).

Grade ≥3 TRAEs in the phase III trial included elevated liver enzymes and neutropenia.
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Adverse Event
Potential Management in Preclinical

Research

Gastrointestinal (vomiting, diarrhea, nausea)

Monitor for signs of GI distress in animal

models. Consider dose reduction or intermittent

dosing schedules.

Hepatotoxicity (elevated liver enzymes)

Monitor liver function markers in in vivo studies.

If elevated, consider dose reduction and

investigate potential off-target effects on hepatic

kinases.

Hematological (neutropenia)

Perform complete blood counts during in vivo

experiments. If neutropenia is observed, a dose

reduction or temporary discontinuation may be

necessary.

Q3: What is the recommended starting dose for in vitro
and in vivo experiments?
For in vitro studies, a starting concentration range of 1-100 nM is recommended to cover the

on-target IC50 values. A dose-response curve should be performed to determine the optimal

concentration for the specific cell line and experimental endpoint.

For in vivo studies, the recommended phase II clinical dose is 600 mg twice daily.[3] However,

for preclinical animal studies, dose-finding experiments are crucial. Starting with a lower dose

and escalating based on efficacy and tolerability is advised.

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of Envonalkib against a broad panel of kinases.

Methodology:

Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that

offers a large panel of purified human kinases (e.g., >400 kinases).
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Provide the service with a sample of Envonalkib at a specified concentration (typically 1 µM

for initial screening) to assess the percent inhibition of each kinase.

For kinases showing significant inhibition (>50%), request follow-up IC50 determination with

a dose-response curve.

Analyze the data to identify on-target and off-target kinases and calculate a selectivity score

(e.g., S-score).

Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of Envonalkib and identify potential off-target binding in

a cellular context.

Methodology:

Culture cells of interest and treat with Envonalkib at various concentrations or a vehicle

control.

Heat the cell lysates at a range of temperatures to induce protein denaturation.

Separate the soluble protein fraction from the aggregated proteins by centrifugation.

Quantify the amount of ALK, ROS1, c-Met, and suspected off-target proteins remaining in the

soluble fraction using Western blotting or mass spectrometry.

Analyze the data to determine the thermal shift, where ligand binding stabilizes the protein,

resulting in a higher melting temperature.
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Caption: Envonalkib inhibits ALK, ROS1, and c-Met signaling pathways.
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Caption: Workflow for troubleshooting unexpected experimental outcomes.
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Caption: Logical steps for addressing off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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